![molecular formula C18H21NS B14268544 N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine CAS No. 138710-09-5](/img/structure/B14268544.png)
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is an organic compound that features a cyclobutanamine core substituted with a phenylsulfanyl group and a 4-methylphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine typically involves multi-step organic reactions. One common method includes the reaction of cyclobutanamine with 4-methylbenzyl chloride in the presence of a base to form the intermediate N-[(4-Methylphenyl)methyl]cyclobutanamine. This intermediate is then reacted with phenylsulfanyl chloride under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and equipment.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl group.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Cyclobutanamine derivatives without the phenylsulfanyl group.
Substitution: Various substituted cyclobutanamine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Wirkmechanismus
The mechanism of action of N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is not fully understood. it is believed to interact with molecular targets through its phenylsulfanyl and cyclobutanamine moieties. These interactions may involve binding to specific receptors or enzymes, leading to modulation of biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Methylphenyl)methyl]cyclobutanamine: Lacks the phenylsulfanyl group.
N-(Phenylsulfanyl)cyclobutanamine: Lacks the 4-methylphenylmethyl group.
Cyclobutanamine derivatives: Various derivatives with different substituents on the cyclobutanamine core.
Uniqueness
N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine is unique due to the presence of both the phenylsulfanyl and 4-methylphenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern can lead to unique interactions and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
138710-09-5 |
|---|---|
Molekularformel |
C18H21NS |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-[(4-methylphenyl)methyl]-N-phenylsulfanylcyclobutanamine |
InChI |
InChI=1S/C18H21NS/c1-15-10-12-16(13-11-15)14-19(17-6-5-7-17)20-18-8-3-2-4-9-18/h2-4,8-13,17H,5-7,14H2,1H3 |
InChI-Schlüssel |
BESYMVABKRQCOI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN(C2CCC2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-{4-[(E)-(4-Nitrophenyl)diazenyl]anilino}ethoxy)ethan-1-ol](/img/structure/B14268464.png)
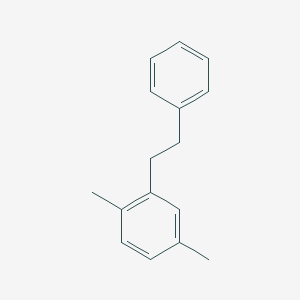
![3-[(2-{4-[(E)-(6-Chloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14268476.png)
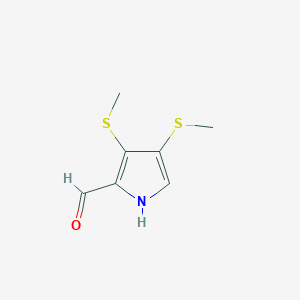
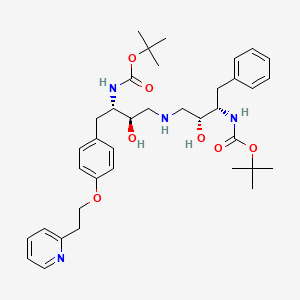
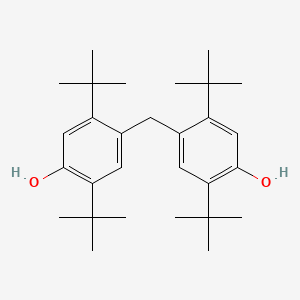
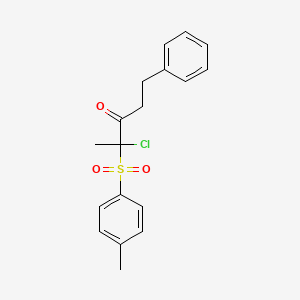

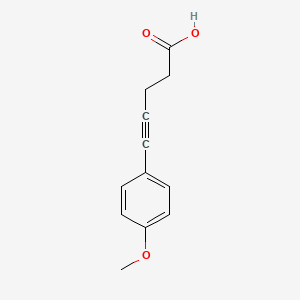
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
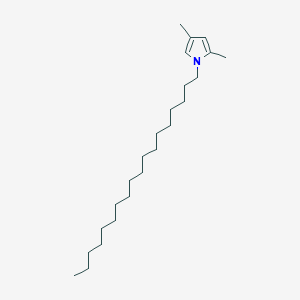
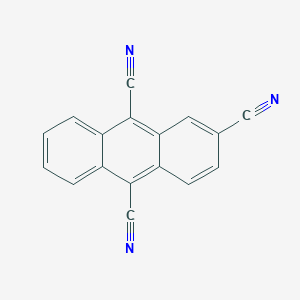
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
